molecular formula C18H13N5OS B5756304 1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide

1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide

Cat. No.: B5756304
M. Wt: 347.4 g/mol
InChI Key: PMKLNFPSHANPNW-UHFFFAOYSA-N
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Description

1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with phenyl, pyridinyl, and thiazolyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-17(21-18-20-9-10-25-18)15-12-23(14-6-2-1-3-7-14)22-16(15)13-5-4-8-19-11-13/h1-12H,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKLNFPSHANPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-pyridin-2-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
  • 1-phenyl-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
  • 1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-4-yl)pyrazole-4-carboxamide

Uniqueness

1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiazolyl group at the 2-position of the pyrazole ring may confer distinct properties compared to similar compounds with different substitution patterns .

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